3-Nitro-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a nitro group at the third position and a trifluoromethyl group at the fifth position on the pyridine ring.
Mechanism of Action
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which share structural similarities with this compound, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to their death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound might interfere with the electron transport chain in mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound might lead to cell death by disrupting energy production .
Biochemical Analysis
Biochemical Properties
3-Nitro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of the target molecule, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play key roles in the metabolism and detoxification of reactive oxygen species and other harmful compounds. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell.
Preparation Methods
The synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine involves several synthetic routes and reaction conditions. One common method includes the nitration of 5-(trifluoromethyl)pyridin-2-amine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial production methods often involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods may include the use of metal catalysts and optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
3-Nitro-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
3-Nitro-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: This compound has a chloro group instead of an amino group, which affects its reactivity and applications.
3-Nitro-5-(trifluoromethyl)pyridin-2-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVKANNSWTRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442417 | |
Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53359-69-6 | |
Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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